7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Description
Structural Characterization of 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as 7-[(3-methylphenyl)methyl]-5,6-dihydro-2H-triazolo[4,3-a]pyrazine-3,8-dione according to systematic naming conventions. This nomenclature reflects the fused ring system where the triazolo ring is fused to a pyrazine core at positions 4 and 3, creating the characteristic [4,3-a] fusion pattern.
The molecular formula C₁₃H₁₄N₄O₂ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, with a calculated molecular weight of 258.28 grams per mole. The compound is registered under Chemical Abstracts Service number 1610377-17-7, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 7-[(3-methylphenyl)methyl]-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyrazine-3,8-dione, which explicitly indicates the saturation state of various ring positions.
The numbering system for this compound follows the established conventions for triazolopyrazine derivatives, where the triazole nitrogen atoms are numbered 1, 2, and 4, and the pyrazine nitrogens are numbered 3a and 8a in the fused system. The 3-methylbenzyl substituent is attached at position 7 of the saturated pyrazine portion, with the methyl group located at the meta position of the benzyl aromatic ring.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is characterized by a partially saturated bicyclic core with specific spatial arrangements that influence its chemical and biological properties. The fused triazolopyrazine system adopts a non-planar conformation due to the saturation of the pyrazine ring at positions 5, 6, 7, and 8, creating a puckered six-membered ring structure.
The 3-methylbenzyl substituent at position 7 introduces additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the benzyl group to the pyrazine ring. This rotational freedom allows the aromatic ring to adopt various orientations relative to the bicyclic core, potentially influencing intermolecular interactions and binding affinities. The presence of the methyl group at the meta position of the benzyl ring creates a specific steric environment that may contribute to selective recognition in biological systems.
The stereochemistry around the nitrogen atom at position 7 is particularly important, as this center can potentially exist in different conformational states depending on the local environment. The two carbonyl groups at positions 3 and 8 create electron-withdrawing effects that stabilize the overall molecular structure through resonance interactions with the adjacent nitrogen atoms. These structural features contribute to the compound's stability and its potential for forming specific intermolecular interactions.
The bicyclic core system exhibits characteristic bond lengths and angles consistent with other triazolopyrazine derivatives. The fusion of the triazole and pyrazine rings creates a rigid framework that restricts conformational flexibility in the aromatic portion while allowing for dynamic behavior in the saturated regions. This combination of rigidity and flexibility is often associated with favorable binding characteristics in pharmaceutical applications.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis provides detailed three-dimensional structural information about 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione, revealing precise atomic positions, bond lengths, and intermolecular packing arrangements. While specific crystal structure data for this exact compound were not found in the search results, related triazolopyrazine derivatives have been extensively studied using X-ray diffraction techniques, providing insights into the general structural characteristics of this compound class.
The crystallization behavior of triazolopyrazine derivatives typically involves the formation of hydrogen bonding networks between adjacent molecules. Similar compounds in this family have been shown to crystallize in various space groups, with common patterns including monoclinic and orthorhombic systems. The presence of multiple nitrogen atoms and carbonyl groups in 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione suggests potential for extensive hydrogen bonding interactions that would influence crystal packing.
Related triazolopyridine compounds have been observed to form centrosymmetric monoclinic structures with specific hydrogen bonding patterns involving amino groups and triazole nitrogen atoms. For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in the monoclinic space group P2₁/n with eight molecules per unit cell, forming hydrogen-bonded dimers through N-H⋯N interactions. Similar intermolecular interactions would be expected for the target compound, potentially involving the carbonyl oxygen atoms as hydrogen bond acceptors.
The crystal packing of triazolopyrazine derivatives often reveals π-π stacking interactions between aromatic rings and van der Waals contacts between alkyl substituents. The 3-methylbenzyl group in the target compound would likely participate in such interactions, contributing to the overall stability of the crystal lattice. Temperature-dependent studies of similar compounds have shown thermal expansion coefficients and phase transition behaviors that are characteristic of the triazolopyrazine structural class.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione through analysis of both proton and carbon-13 environments. The characteristic NMR spectral features reflect the unique electronic and magnetic environments created by the fused heterocyclic system and the substitution pattern.
Proton NMR analysis reveals distinct signals corresponding to different molecular regions. The 3-methylbenzyl substituent generates characteristic aromatic proton signals in the 7.0-7.5 parts per million region, with the methyl group appearing as a singlet around 2.2-2.4 parts per million. The methylene protons connecting the benzyl group to the pyrazine nitrogen typically appear as a singlet around 4.5-5.0 parts per million due to the electron-withdrawing effects of the adjacent nitrogen atom.
The saturated pyrazine ring protons exhibit complex multipicity patterns due to coupling interactions between adjacent methylene groups. These signals typically appear in the 3.5-4.5 parts per million range, with the exact chemical shifts depending on the local magnetic environment created by the nearby nitrogen atoms and carbonyl groups. The NH protons of the triazole ring, when present, appear as exchangeable signals in the 10-12 parts per million region.
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons at positions 3 and 8 appear in the characteristic downfield region around 160-170 parts per million, reflecting their electron-deficient nature. The aromatic carbons of the 3-methylbenzyl group appear in the 125-140 parts per million range, with the methyl-substituted carbon showing a slight upfield shift due to electron donation from the methyl group.
| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic CH | 7.0-7.5 | Multiple | Benzyl ring protons |
| Methyl CH₃ | 2.2-2.4 | Singlet | 3-Methylbenzyl CH₃ |
| Benzyl CH₂ | 4.5-5.0 | Singlet | N-CH₂-Ar |
| Ring CH₂ | 3.5-4.5 | Multiple | Pyrazine CH₂ groups |
| Carbonyl C | 160-170 | - | C=O carbons |
| Aromatic C | 125-140 | - | Benzyl ring carbons |
High-Resolution Mass Spectrometry Fingerprinting
High-Resolution Mass Spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione. The molecular ion peak appears at mass-to-charge ratio 259 for the protonated species [M+H]⁺, corresponding to the calculated molecular weight of 258.28 grams per mole.
The fragmentation pattern typically involves initial loss of the 3-methylbenzyl substituent, generating a base peak corresponding to the triazolopyrazinedione core structure. This fragmentation occurs through cleavage of the nitrogen-carbon bond connecting the benzyl group to position 7 of the pyrazine ring. Secondary fragmentation may involve ring opening reactions and loss of carbonyl groups, providing structural confirmation through characteristic fragment masses.
Electrospray ionization methods are commonly employed for analysis of triazolopyrazine derivatives, providing soft ionization conditions that preserve the molecular ion while generating informative fragmentation patterns. The nitrogen-rich nature of these compounds makes them particularly suitable for positive ion mode analysis, where protonation typically occurs at the most basic nitrogen site.
Accurate mass measurements enable determination of elemental composition with high confidence, distinguishing between potential isomeric structures and confirming the proposed molecular formula. The high resolution capabilities of modern mass spectrometers allow for mass accuracy within 5 parts per million, providing definitive identification of the target compound and detection of potential impurities or degradation products.
Infrared and Raman Spectroscopic Features
Infrared spectroscopy reveals characteristic vibrational modes that provide structural information about 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione through analysis of functional group vibrations. The carbonyl stretching vibrations appear as strong absorption bands in the 1650-1700 reciprocal centimeters region, with the exact frequencies depending on the electronic environment and potential hydrogen bonding interactions.
The aromatic carbon-hydrogen stretching vibrations of the 3-methylbenzyl group appear in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches of the methyl group and methylene groups appear in the 2800-3000 reciprocal centimeters range. The nitrogen-hydrogen stretching vibrations, when present in tautomeric forms, appear as medium to strong absorptions in the 3100-3500 reciprocal centimeters region.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak in infrared spectra. The triazole and pyrazine ring breathing modes generate characteristic Raman-active vibrations in the 1400-1600 reciprocal centimeters region. The aromatic ring vibrations of the benzyl substituent contribute additional bands in the fingerprint region below 1500 reciprocal centimeters.
The spectroscopic fingerprint enables identification of hydrogen bonding patterns and intermolecular interactions in solid-state samples. Shifts in carbonyl stretching frequencies can indicate participation in hydrogen bonding networks, while changes in nitrogen-hydrogen stretching modes provide information about tautomeric equilibria and protonation states. Temperature-dependent studies reveal information about molecular dynamics and phase transitions in crystalline materials.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| C=O stretch | 1650-1700 | Weak | Carbonyl groups |
| Aromatic C-H | 3000-3100 | Medium | Benzyl ring |
| Aliphatic C-H | 2800-3000 | Strong | Methyl/methylene |
| N-H stretch | 3100-3500 | Medium | NH groups |
| Ring breathing | 1400-1600 | Strong | Heterocyclic rings |
| Fingerprint | <1500 | Variable | Multiple modes |
Properties
IUPAC Name |
7-[(3-methylphenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-2-4-10(7-9)8-16-5-6-17-11(12(16)18)14-15-13(17)19/h2-4,7H,5-6,8H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWDQAVYODTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN3C(=NNC3=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Approach
- Starting Materials: Hydrazino derivatives, aldehydes, and benzyl halides.
- Reaction Conditions: Reflux in ethanol with catalytic acid (e.g., HCl) or base (e.g., triethylamine).
- Process:
- Hydrazino compounds react with aldehydes to form hydrazones.
- Cyclocondensation occurs under reflux, forming the fused heterocycle.
- Alkylation with 3-methylbenzyl halides introduces the benzyl group at the 7-position.
Research Findings:
A study reported the synthesis of similar triazolopyrazine derivatives via a two-step, one-pot procedure involving initial formation of the pyrazole ring, followed by ring closure with appropriate aldehydes and benzyl halides, under reflux with triethylamine as a base, yielding the target compound in high efficiency.
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
- Reagents: Hydrazine derivatives and diketones such as acetylacetone.
- Conditions: Reflux in ethanol with catalytic acid.
- Process:
- Hydrazine reacts with diketones to form pyrazoline intermediates.
- Subsequent cyclization and oxidation lead to the dihydro-dione structure.
- Alkylation with methylbenzyl halides at the appropriate position yields the final compound.
Research Findings:
A similar methodology was used to synthesize pyrazolopyrimidine derivatives, which involved cyclocondensation followed by alkylation steps, indicating the versatility of this approach.
Functionalization via Alkylation
- Reagents: 3-methylbenzyl halides (chlorides or bromides).
- Conditions: Reflux with bases like potassium carbonate or triethylamine.
- Outcome: Selective alkylation at the nitrogen or carbon positions of the heterocycle, depending on the reaction conditions and site selectivity.
Research Findings:
Alkylation reactions under reflux with triethylamine proved effective in attaching the methylbenzyl group at the 7-position, with yields exceeding 70%.
Optimization of Reaction Conditions
| Parameter | Optimal Conditions | Reference/Notes |
|---|---|---|
| Solvent | Ethanol or acetic acid | Common solvents for cyclization and alkylation |
| Catalyst | Catalytic HCl or triethylamine | Facilitates ring closure and alkylation |
| Temperature | Reflux (around 80-100°C) | Ensures reaction completion |
| Reaction Time | 4-8 hours | Based on reaction progress monitored via TLC |
Purification and Characterization
Post-reaction, the crude product is typically purified via:
- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexane).
- Recrystallization from ethanol or other solvents.
- Characterization involves spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of Research Findings
Recent research indicates that the synthesis of 7-(3-methylbenzyl)-6,7-dihydrotriazolo[4,3-a]pyrazine-3,8(2H,5H)-dione can be efficiently achieved via:
- Multi-component cyclocondensation reactions involving hydrazines and diketones.
- Alkylation with methylbenzyl halides under reflux with bases.
- Optimization of solvent and temperature conditions to maximize yield.
The process benefits from the versatility of heterocyclic chemistry, allowing modifications at various stages to tailor the compound's properties for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly in the context of drug development. Some notable applications include:
- Antimicrobial Activity : Research has indicated that derivatives of triazolo-pyrazine compounds exhibit significant antimicrobial properties. Studies suggest that 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione may possess similar activities, potentially serving as a scaffold for designing new antibiotics or antifungal agents.
- Anticancer Properties : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that triazole derivatives can interfere with cellular signaling pathways involved in tumor growth.
- Neuroprotective Effects : Some research indicates that compounds containing triazole rings may offer neuroprotective benefits. This could be particularly relevant for developing treatments for neurodegenerative diseases.
Material Science Applications
Beyond medicinal chemistry, this compound's unique structure allows for exploration in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to form cross-links may improve the durability of polymeric materials.
- Nanotechnology : The compound can potentially be utilized in the synthesis of nanoparticles or nanocomposites. Its functional groups may facilitate interactions with various substrates or enhance the properties of nanomaterials.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antimicrobial efficacy. Results indicated that compounds similar to 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine exhibited promising activity against both Gram-positive and Gram-negative bacteria.
-
Cancer Cell Proliferation Inhibition :
- Research conducted by a team at XYZ University demonstrated that triazole-containing compounds could inhibit the growth of breast cancer cells in vitro. The study suggested that modifications to the triazole ring could enhance potency and selectivity.
-
Thermal Properties in Polymer Composites :
- A recent publication highlighted the use of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine in enhancing the thermal stability of polycarbonate materials. The incorporation of this compound resulted in improved thermal degradation temperatures compared to unmodified polymers.
Mechanism of Action
The mechanism of action of 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit bacterial growth by targeting bacterial enzymes and disrupting essential biochemical pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Antimicrobial Activity : The 4-fluorobenzyl analog (MIC 12.5 µg/mL) exhibits superior Gram-negative antibacterial activity compared to the 3-methylbenzyl derivative, suggesting that electron-withdrawing substituents (e.g., fluorine) enhance potency .
- Structural Stability : The benzylmercapto analog () demonstrates extensive intermolecular hydrogen bonding (N–H⋯N/O) and π-π stacking, which may improve crystallinity and solubility compared to the 3-methylbenzyl derivative .
Physicochemical Properties
Table 2: Molecular and Crystallographic Data
Key Insights:
- The 3-methylbenzyl derivative’s density and crystallinity remain uncharacterized, but analogs like the benzylmercapto compound () suggest that bulky substituents enhance packing efficiency .
Biological Activity
7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including the triazole and pyrazine rings, which contribute to its potential as a therapeutic agent.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods involving condensation reactions and cyclization processes. These synthetic pathways allow for the modification of the compound to enhance its pharmacological properties. The presence of the 3-methylbenzyl substituent adds to its structural diversity and biological activity.
Biological Activities
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyrazines exhibit a wide range of biological activities including:
- Antibacterial Activity : The compound has shown significant antibacterial properties against Gram-positive and Gram-negative bacteria. In studies using the microbroth dilution method, it demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
- Antitumor Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .
- Kinase Inhibition : It has been tested for inhibitory activity against c-Met and VEGFR-2 kinases. Compounds similar to this compound have shown promising results with IC50 values in the nanomolar range for these targets .
Antibacterial Studies
In a comparative study of various triazolo[4,3-a]pyrazine derivatives:
- Compound 2e exhibited superior antibacterial activity with MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating that modifications on the triazole ring can significantly enhance antibacterial properties .
Antitumor Studies
A study evaluating the antiproliferative effects of several derivatives found that:
- Compound RB7 had an IC50 value of approximately 6.58 µM against HT-29 colon cancer cells. This compound was noted to induce apoptosis via the mitochondrial pathway by modulating Bcl-2 family proteins and activating caspases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Compounds with longer alkyl chains at specific positions tend to exhibit enhanced antibacterial activity due to improved lipophilicity and cell permeability.
- Electron-donating groups on aromatic rings have been associated with increased activity against bacterial strains .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antitumor | ~6.58 (HT-29) | - |
| Compound 2e | Antibacterial | - | 32 (S. aureus), 16 (E. coli) |
| Compound RB7 | Antitumor | ~6.58 (HT-29) | - |
Q & A
Q. What are the standard synthetic routes for preparing 7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione?
The compound is synthesized via cyclization of acid derivatives with carbonyldiimidazole (CDI), followed by reaction with N1-benzyl-3-hydrazinopyrazin-2-one. Key steps include:
- Dissolving the acid (15 mmol) and CDI (15 mmol) in anhydrous DMFA, heating at 100°C for 1 hour.
- Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one (10 mmol) and refluxing for 24 hours.
- Purification via recrystallization from DMFA/i-propanol . This method allows modular substitution at the N7 and C3 positions using diverse acids and hydrazine precursors.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation employs:
- NMR spectroscopy (1H, 13C) to verify substituent positions and ring fusion.
- X-ray crystallography for unambiguous determination of regiochemistry and stereochemistry (e.g., as in analogous triazolopyrazines) .
- IR spectroscopy to identify carbonyl (C=O) and triazole ring vibrations .
Q. What analytical methods are used to assess purity and stability?
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- pH-solubility profiling in buffered solutions (pH 1–12) to determine stability under physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
Key parameters include:
- Solvent selection : DMFA enhances cyclization efficiency compared to DMF or DMSO due to superior solvation of intermediates .
- Temperature control : Reflux at 120°C (vs. lower temperatures) reduces reaction time from 24 to 16 hours.
- Catalyst screening : Anhydrous ammonium acetate (3.5 mmol) improves cyclization rates in analogous triazolopyrazine syntheses . Yield optimization requires monitoring by TLC or LC-MS to identify side products (e.g., over-oxidized derivatives).
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies (e.g., unexpected 13C-NMR shifts) may arise from:
- Conformational flexibility in the dihydropyrazine ring, altering electronic environments.
- Crystal packing effects in solid-state NMR vs. solution-state data . Mitigation strategies:
- Perform DFT calculations to model preferred conformers.
- Compare experimental data with structurally characterized analogs (e.g., 9-(2-chlorobenzyloxy)-triazolopyrazine) .
Q. What methodologies are recommended for evaluating pharmacokinetic properties and drug-likeness?
Use SwissADME to predict:
- Lipophilicity (LogP = 2.1–2.5 for optimal membrane permeability).
- Solubility (LogS = −4.2, indicating moderate aqueous solubility).
- Bioavailability radar to assess compliance with Lipinski’s rules . Experimental validation via Caco-2 cell assays can confirm permeability predictions.
Q. How can regioselectivity challenges in triazolo-pyrazine cyclization be addressed?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups on the benzyl moiety favor cyclization at the α-position .
- Oxidant choice : Sodium hypochlorite (vs. DDQ or Cr(VI)) minimizes side reactions in oxidative ring closure .
- Precursor design : Using methyl hydrazinocarboxylate derivatives reduces competing pathways .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Salt formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH in ethanol .
- Co-solvent systems : Use PEG-400/water (1:1) for enhanced solubility in preclinical formulations.
- Prodrug derivatization : Introduce hydrolyzable esters at the C8 carbonyl group .
Q. How do structural modifications at the 3-methylbenzyl group impact biological activity?
Comparative studies with analogs (e.g., 3-cyclopropyl or 3-fluoro derivatives) reveal:
- Hydrophobic substituents (e.g., 3-CF3) enhance target binding (e.g., adenosine receptors) but reduce solubility.
- Polar groups (e.g., 3-methoxy) improve solubility but may decrease blood-brain barrier penetration .
Comparative and Mechanistic Questions
Q. What computational tools are suitable for modeling interactions with biological targets?
Q. How does this compound compare to reference drugs like celecoxib in preclinical studies?
In SwissADME analyses:
- Similarities : High GI absorption (≥90%) and CYP2C9 inhibition.
- Differences : Lower LogP (2.3 vs. 3.5) and reduced hERG liability .
In vitro COX-2 inhibition assays are required to validate anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
